molecular formula C19H21ClN6O3 B608186 (4-((5-chloro-4-(methylamino)-7H-pyrrolo[2,3-d]pyrimidin-2-yl)amino)-3-methoxyphenyl)(morpholino)methanone CAS No. 1700693-08-8

(4-((5-chloro-4-(methylamino)-7H-pyrrolo[2,3-d]pyrimidin-2-yl)amino)-3-methoxyphenyl)(morpholino)methanone

Katalognummer B608186
CAS-Nummer: 1700693-08-8
Molekulargewicht: 416.87
InChI-Schlüssel: HUEKBQXFNHWTQQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

JH-II-127 is an orally bioavailable inhibitor of wild-type (WT) and mutant forms of leucine-rich repeat kinase 2 (LRRK2). It inhibits WT LRRK2, as well as LRRK2 containing the G2019S and A2016T substitution mutations (IC50s = 6.6, 2.2, and 47.7 nM, respectively), which are present in certain patients with Parkinson’s disease, but not LRRK2 containing both mutations (IC50 = 3,080 nM). JH-II-127 (0.1-0.3 µM) inhibits phosphorylation of the serines at positions 910 and 935 of WT LRRK2 and LRRK2G2019S in vitro. It also inhibits Ser935 phosphorylation in vivo in mouse brain, spleen, and kidney when administered at a dose of 30 mg/kg.
JH-II-127 is a potent and selective inhibitor of both wild-type and G2019S mutant LRRK2. JH-II-127 substantially inhibits Ser910 and Ser935 phosphorylation of both wild-type LRRK2 and G2019S mutant at a concentration of 0.1-0.3 μM in a variety of cell types and is capable of inhibiting Ser935 phosphorylation in mouse brain following oral delivery of doses as low as 30 mg/kg. Activating mutations in leucine-rich repeat kinase 2 (LRRK2) are present in a subset of Parkinson's disease (PD) patients and may represent an attractive therapeutic target.

Wissenschaftliche Forschungsanwendungen

Parkinson’s Disease Research

JH-II-127 is a potent and selective inhibitor of LRRK2, a kinase associated with Parkinson’s disease (PD). Mutations in LRRK2 are known to contribute to the pathogenesis of PD. JH-II-127 has been shown to inhibit Ser910 and Ser935 phosphorylation of both wild-type and G2019S mutant LRRK2, which are critical markers in PD research. This compound is valuable for studying the role of LRRK2 in PD and for developing potential therapeutic strategies .

Neuropharmacology

Due to its ability to penetrate the brain, JH-II-127 is significant in neuropharmacological studies. It can reach the central nervous system when administered orally, making it an excellent candidate for exploring drug delivery mechanisms across the blood-brain barrier and for investigating neurological disorders beyond PD .

Kinase Inhibition Profiling

JH-II-127 exhibits high selectivity for LRRK2 over a panel of 138 kinases. This specificity makes it an important tool for kinase inhibition profiling, helping researchers understand the kinase-related signaling pathways and the role of selective inhibition in therapeutic development .

Molecular Pharmacology

The compound’s inhibitory action on LRRK2 also provides insights into molecular pharmacology, particularly in understanding how small molecules can modulate enzyme activity. JH-II-127 serves as a model for designing other selective kinase inhibitors .

Mitochondrial Dynamics

Research has indicated that JH-II-127 affects mitochondrial dynamics. It has been observed to cause significant changes in the mitochondria of Toxoplasma gondii, suggesting its potential application in studying mitochondrial function and pathology in various diseases .

Antiparasitic Studies

JH-II-127 has shown efficacy against Toxoplasma gondii by inhibiting egress and intracellular proliferation. This points to its use in antiparasitic studies, contributing to the development of treatments against parasitic infections .

Drug Development

The compound’s properties, such as oral bioavailability and brain penetration, make it a promising lead in drug development. Its potency and selectivity are key factors in the design of new drugs, especially for conditions involving aberrant kinase activity .

Chemical Biology

In chemical biology, JH-II-127 can be used to study the interaction between small molecules and biological systems. It helps in elucidating the chemical basis of biological processes and in the discovery of novel biological targets .

Wirkmechanismus

Target of Action

JH-II-127, also known as (4-((5-chloro-4-(methylamino)-7H-pyrrolo[2,3-d]pyrimidin-2-yl)amino)-3-methoxyphenyl)(morpholino)methanone, is a highly potent, selective, and brain-penetrant inhibitor of Leucine-rich repeat kinase 2 (LRRK2) . LRRK2 is a protein that plays a significant role in several cellular processes, including vesicle trafficking, autophagy, and mitochondrial function . Mutations in LRRK2 are associated with Parkinson’s disease, making it an attractive therapeutic target .

Mode of Action

JH-II-127 interacts with its target, LRRK2, by forming hydrogen bond interactions with hinge region residues M1949 and A1950 . It inhibits both wild-type LRRK2 and the G2019S mutant form of LRRK2 . The compound substantially inhibits Ser910 and Ser935 phosphorylation of both wild-type LRRK2 and G2019S mutant at a concentration of 0.1-0.3 μM in a variety of cell types .

Biochemical Pathways

The inhibition of LRRK2 by JH-II-127 affects the biochemical pathways associated with Parkinson’s disease. By inhibiting LRRK2, JH-II-127 can potentially modulate these pathways, thereby alleviating the symptoms of Parkinson’s disease . .

Pharmacokinetics

JH-II-127 is orally bioavailable , indicating that it can be administered orally and is capable of being absorbed into the bloodstream. It is also brain-penetrant, which means it can cross the blood-brain barrier to reach its target in the brain . .

Result of Action

The primary result of JH-II-127’s action is the inhibition of LRRK2, leading to a decrease in Ser910 and Ser935 phosphorylation . This can potentially modulate the biochemical pathways associated with Parkinson’s disease, thereby alleviating its symptoms . In addition, JH-II-127 has been shown to significantly inhibit the egress and intracellular proliferation of the parasite Toxoplasma gondii .

Eigenschaften

IUPAC Name

[4-[[5-chloro-4-(methylamino)-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino]-3-methoxyphenyl]-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN6O3/c1-21-16-15-12(20)10-22-17(15)25-19(24-16)23-13-4-3-11(9-14(13)28-2)18(27)26-5-7-29-8-6-26/h3-4,9-10H,5-8H2,1-2H3,(H3,21,22,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUEKBQXFNHWTQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=NC2=C1C(=CN2)Cl)NC3=C(C=C(C=C3)C(=O)N4CCOCC4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((5-chloro-4-(methylamino)-7H-pyrrolo[2,3-d]pyrimidin-2-yl)amino)-3-methoxyphenyl)(morpholino)methanone

Q & A

Q1: What is the mechanism of action of JH-II-127 against Toxoplasma gondii?

A: JH-II-127 exhibits potent anti-parasitic activity against Toxoplasma gondii tachyzoites by significantly inhibiting their intracellular proliferation []. While the exact mechanism is not fully elucidated, research suggests that JH-II-127 causes significant morphological damage to the parasite's mitochondria []. This damage likely disrupts the mitochondrial electron transport chain, ultimately leading to parasite death. Interestingly, unlike CGI-1746, another compound investigated in the same study, JH-II-127 does not appear to affect invasion or gliding ability of T. gondii [].

Q2: What is the potential of JH-II-127 as a therapeutic agent for Parkinson's Disease?

A: Research indicates that JH-II-127 demonstrates potent and selective inhibition of both wild-type and G2019S mutant leucine-rich repeat kinase 2 (LRRK2) []. This is significant because activating mutations in LRRK2 are present in a subset of Parkinson's disease (PD) patients, making it a potential therapeutic target. JH-II-127 effectively inhibits Ser910 and Ser935 phosphorylation of LRRK2, even at low concentrations (0.1-0.3 μM) across various cell types []. Notably, it also inhibits Ser935 phosphorylation in mouse brain following oral administration, highlighting its potential for therapeutic development [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.